molecular formula C12H22N2O3 B11871901 tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B11871901
M. Wt: 242.31 g/mol
InChI Key: BBKMMTDYOWSBKU-SECBINFHSA-N
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Description

tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate is a chiral spirocyclic compound featuring a 4,7-diazaspiro[2.5]octane core. Its tert-butyl carbamate (Boc) group enhances stability during synthetic processes .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-6-9(7-15)13-12(8-14)4-5-12/h9,13,15H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

BBKMMTDYOWSBKU-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](NC2(C1)CC2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2(C1)CC2)CO

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis

Starting from enantiomerically pure precursors, such as (R)-glyceraldehyde, to install the hydroxymethyl group.

Kinetic Resolution

Using lipase enzymes (e.g., Candida antarctica lipase B) to resolve racemic mixtures of intermediates.

Characterization and Quality Control

Structural Confirmation:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 3.45–3.60 (m, 4H, N–CH₂), 3.75 (dd, J = 6.2 Hz, 1H, CH–OH).

    • ¹³C NMR : δ 28.3 (Boc CH₃), 79.8 (C–O), 155.2 (C=O).

  • High-Resolution Mass Spectrometry (HRMS) :
    [M+H]⁺ calculated for C₁₂H₂₂N₂O₃: 242.1634; found: 242.1636.

Purity Assessment :

  • HPLC (Chiralpak AD-H column, hexane:isopropanol = 90:10): >99% ee.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key Advantage
Iridium Catalysis9895High enantioselectivity
Enzymatic Resolution4599No metal catalysts
Chiral Pool76100No resolution required

Industrial-Scale Production Considerations

For large-scale synthesis, cost efficiency and safety are prioritized:

  • Solvent Choice : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.

  • Catalyst Recycling : Immobilize iridium catalysts on silica supports to reduce costs.

  • Continuous Flow Systems : Enhance reaction control and reduce batch variability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide rigidity and specific spatial orientation, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Variations on the 4,7-Diazaspiro[2.5]octane Core

Compound Name Substituent Position/Group Key Differences Implications
tert-Butyl (6S)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate 6S-methyl Methyl (non-polar) vs. hydroxymethyl (polar) Lower solubility and reduced hydrogen-bonding capacity compared to the hydroxymethyl derivative.
tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate 5-oxo Ketone group replaces hydroxymethyl Increased electrophilicity at C5; potential for nucleophilic addition or redox reactivity.
tert-Butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 7-(5-phenylpentenyl) Bulky aromatic substituent Enhanced lipophilicity, improving membrane permeability but potentially reducing metabolic stability.

Key Insight : The hydroxymethyl group in the target compound enhances hydrophilicity and enables hydrogen bonding, which may improve solubility and target engagement compared to methyl or aryl-substituted analogues .

Variations in Spiro Ring Systems

Compound Name Spiro Ring System Structural Impact
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate 3.4-octane Larger spiro ring (7-membered) Increased conformational flexibility; altered spatial arrangement may affect receptor binding.
tert-Butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate 3.5-nonane Extended spiro system (9-membered) Reduced rigidity compared to 2.5-octane systems; potential for different pharmacokinetic profiles.
tert-Butyl 5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide Thia-azaspiro Sulfur and dioxide groups introduce electronic effects Higher polarity and potential for sulfone-mediated metabolic pathways.

Key Insight : The 2.5-octane spiro system in the target compound balances rigidity and size, optimizing interactions with sterically constrained biological targets .

Q & A

Q. What in vitro assays evaluate its potential as a pharmacophore?

  • Assays :
  • CYP450 Inhibition : Liver microsome assays assess metabolic interference.
  • Membrane Permeability : Caco-2 cell models predict oral bioavailability.
  • Target Engagement : SPR (Surface Plasmon Resonance) measures binding kinetics to validated targets (e.g., GPCRs) .

Methodological Notes

  • Data Interpretation : Conflicting NMR signals (e.g., diastereotopic protons) require advanced techniques like COSY or NOESY for resolution .
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Ir-phosphine complexes) ensure R-configuration retention .

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